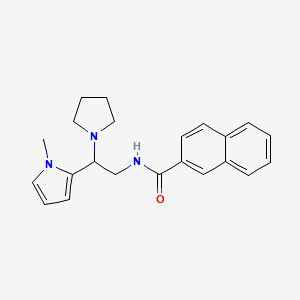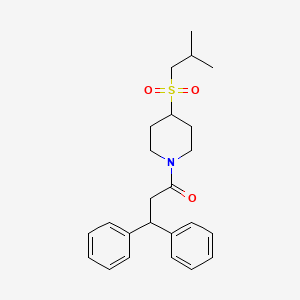![molecular formula C15H14N2OS B2962127 N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide CAS No. 852136-87-9](/img/structure/B2962127.png)
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide typically involves the reaction of 2-methylindole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the compound’s intended use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-methyl-1H-indol-3-yl)methyl]thiophene-2-carboxamide
- N-[(2-methyl-1H-indol-4-yl)methyl]thiophene-2-carboxamide
- N-[(2-methyl-1H-indol-6-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-10-7-12-8-11(4-5-13(12)17-10)9-16-15(18)14-3-2-6-19-14/h2-8,17H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLLIDSJNUSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2962049.png)


amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea](/img/structure/B2962046.png)

![2-(benzyloxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2962064.png)
![5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2962066.png)
![N-{3-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2962067.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2962054.png)
![2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2962055.png)
![1-(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2962056.png)
![N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2962058.png)
![6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2962060.png)
